Ganoderenic acid C

Beschreibung

Eigenschaften

CAS-Nummer |

100665-42-7 |

|---|---|

Molekularformel |

C30H44O7 |

Molekulargewicht |

516.7 g/mol |

IUPAC-Name |

2-methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid |

InChI |

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37) |

InChI-Schlüssel |

DIEUZIPSDUGWLD-UHFFFAOYSA-N |

Isomerische SMILES |

CC(CC(=O)/C=C(/C)\C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |

Kanonische SMILES |

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Ganoderenic acid C discovery and isolation from Ganoderma lucidum

An In-depth Technical Guide on the Discovery and Isolation of Ganoderenic Acid C from Ganoderma lucidum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, a lanostane-type triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum. Esteemed for its therapeutic potential, this document details the seminal discovery and structural elucidation of this compound. It offers meticulous, step-by-step experimental protocols for its extraction, fractionation, and purification. All quantitative data regarding physicochemical properties, spectroscopic analysis, and biological activity are systematically presented in tabular format for clarity and comparative ease. Furthermore, this guide includes mandatory visualizations of the isolation workflow and a proposed anti-inflammatory signaling pathway, rendered using the DOT language, to provide a clear graphical representation of these complex processes for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound, a highly oxygenated lanostane-type triterpenoid, was first isolated from the fruiting bodies of Ganoderma lucidum in the mid-1980s.[1][2] The initial discovery was reported by Komoda et al. in 1985, with subsequent detailed reports on the isolation of Ganoderenic acids A, B, C, and D by Nishitoba et al. in 1987.[1] These foundational studies were instrumental in unveiling the vast chemical diversity of triterpenoids within this renowned medicinal mushroom.[1]

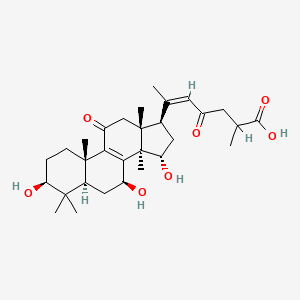

The definitive structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] It is characterized by a tetracyclic lanostane (B1242432) core with hydroxyl groups at positions C-3, C-7, and C-15, ketone groups at C-11 and C-23, and a carboxylic acid at C-26.[3]

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are summarized below. While ¹H NMR data has been reported, a complete and definitively assigned ¹³C NMR dataset is not consistently available in the cited literature.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (20E)-3β,7β,15α-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid | [3] |

| Molecular Formula | C₃₀H₄₂O₇ | [3][4] |

| Molecular Weight | 514.65 g/mol | [3][4] |

| CAS Number | 100665-42-7 | [1][5] |

| Appearance | Solid | [5] |

| Solubility | Soluble in methanol (B129727) | [5] |

Table 2: Key Spectroscopic Data for Structural Elucidation of this compound

| Technique | Observation | Interpretation | Reference |

| Mass Spectrometry (MS) | Precursor Ion [M-H]⁻ at m/z 513.3; [M+H]⁺ at m/z 515.3. Common neutral loss of H₂O and CO₂. | Confirms molecular weight and elemental composition. Fragmentation patterns support the proposed structure. | [4] |

| Infrared (IR) Spectroscopy | Characteristic absorptions for carbonyl groups in the 1500 cm⁻¹ to 1800 cm⁻¹ region. | Reveals the presence of key functional groups such as ketones and carboxylic acids. | [3] |

| UV Spectroscopy | Detection wavelength set at approximately 252 nm for HPLC analysis. | Indicates the presence of a chromophore, useful for detection during chromatographic separation. | [2][6] |

Experimental Protocols: Isolation and Purification

The isolation of this compound is a multi-stage process requiring careful extraction and chromatographic separation to achieve high purity.[7] The following protocols are synthesized from established methodologies for isolating triterpenoid acids from Ganoderma lucidum.[2][5][6]

Stage 1: Preparation of Raw Material and Crude Extraction

This initial phase focuses on preparing the fungal material and extracting the total triterpenoid fraction.

-

Drying and Pulverization: Dry fresh fruiting bodies of Ganoderma lucidum in an oven at 60-70°C until a constant weight is achieved.[2][8] Grind the dried material into a fine powder (e.g., 40-60 mesh) to maximize the surface area for solvent extraction.[1][2][9]

-

Solvent Extraction: Macerate the mushroom powder in 95% ethanol (B145695) (solid-to-liquid ratio of 1:10 to 1:20 w/v) at room temperature for 24 hours with periodic stirring.[2][6][9] Alternatively, perform reflux extraction at 80°C for several hours.[10]

-

Filtration and Concentration: Filter the mixture through multiple layers of gauze or Whatman No. 1 filter paper to separate the liquid extract from the solid residue.[2][6] Repeat the extraction process on the residue two more times to ensure exhaustive extraction.[2][6][9]

-

Concentration: Combine all ethanolic filtrates and concentrate the solution using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.[2][6][8]

Stage 2: Solvent Partitioning for Triterpenoid Enrichment

This step separates the triterpenoids from more polar compounds based on their differential solubility.

-

Suspension: Suspend the concentrated crude extract in distilled water.[9]

-

Liquid-Liquid Extraction: Transfer the aqueous suspension to a separatory funnel and perform liquid-liquid extraction three times with an equal volume of a less polar organic solvent, such as chloroform (B151607) or methylene (B1212753) chloride.[2][6] The triterpenoids will partition into the organic layer.

-

Separation of Acidic Triterpenoids: To specifically isolate acidic triterpenoids, wash the combined organic layers with a 5% (w/v) sodium bicarbonate (NaHCO₃) aqueous solution.[2] The acidic compounds, including this compound, will move into the basic aqueous layer.

-

Acidification and Re-extraction: Carefully acidify the NaHCO₃ layer with HCl to a pH of 2-3.[2] This protonates the carboxylic acids, making them less water-soluble. Re-extract this acidified aqueous layer three times with an equal volume of chloroform or ethyl acetate (B1210297) to recover the acidic triterpenoid fraction.[2]

-

Final Concentration: Dry the final organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a triterpenoid-enriched fraction.[6]

Stage 3: Chromatographic Purification

Multiple chromatographic steps are required to isolate this compound from the complex mixture of related triterpenoids.

-

Silica (B1680970) Gel Column Chromatography:

-

Column Preparation: Prepare a silica gel (200-300 mesh) column packed in a non-polar solvent like chloroform.[6]

-

Loading and Elution: Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and load it onto the column.[6] Elute the column using a gradient solvent system, typically starting with chloroform and gradually increasing the polarity by adding methanol or acetone.[1][6][10]

-

Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC).[6] Combine the fractions that contain the compound of interest.

-

-

Reversed-Phase C18 Chromatography:

-

Column Preparation: Pack a C18 reversed-phase column with a suitable mobile phase (e.g., methanol:water).[6]

-

Loading and Elution: Dissolve the semi-purified fraction from the silica gel step in a minimal amount of the mobile phase and load it onto the column.[6] Elute with a gradient of methanol and water, starting with a lower concentration of methanol (e.g., 50%) and increasing to 100%.[6]

-

Fraction Collection: Collect and combine fractions containing this compound based on analytical HPLC monitoring.[6]

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

System Setup: Use a preparative HPLC system equipped with a C18 reversed-phase column.[6][11]

-

Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and acidified water (e.g., with 0.1% acetic acid or formic acid) to ensure good peak shape for acidic compounds.[6][12]

-

Detection and Collection: Monitor the elution profile with a UV detector at 252 nm.[2][6] Collect the peak corresponding to this compound.

-

-

Final Purification:

-

Solvent Evaporation: Evaporate the solvent from the collected HPLC fraction.[2][6]

-

Recrystallization: For final purification, dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly to promote crystallization, yielding high-purity this compound.[6]

-

Structural Confirmation: Confirm the identity and purity of the final product using MS and NMR analysis.[2]

-

Quantitative Data Summary

The yield of this compound can vary based on the Ganoderma strain, cultivation methods, and extraction efficiency.[2] The following tables provide an overview of expected yields and reported biological activity.

Table 3: Representative Yields During Isolation of Ganoderma Triterpenoids

| Purification Stage | Starting Material | Typical Yield | Reference |

| Crude Extraction | 1 kg dried G. lucidum | ~42 g of acidic ethyl acetate soluble material | [6] |

| Total Ganoderic Acids | Various Samples | 0.28% to 2.20% of dry weight | [2] |

| Ultrasound-Assisted Extraction | G. lucidum powder | 9.57 mg/g of total triterpenoids | [13] |

| Optimized HAE | G. lucidum powder | Triterpenoid yield of 435.6 mg/g of extract | [14] |

Table 4: In Vitro Biological Activity of this compound

| Activity Type | Cell Line | IC₅₀ Value | Reference |

| Cytotoxicity | H460 (Human lung cancer) | 93 µM | [15] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the isolation and purification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. vjs.ac.vn [vjs.ac.vn]

- 14. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Chemical structure and properties of Ganoderenic acid C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is a molecule of significant interest in the pharmaceutical and scientific communities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a compilation of quantitative data, comprehensive experimental protocols for its isolation and analysis, and visualizations of its interactions with key cellular signaling pathways. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this promising natural compound.

Chemical Structure and Physicochemical Properties

This compound is a highly oxygenated tetracyclic triterpenoid. Its structure was first elucidated in 1985 and is characterized by a lanostane (B1242432) core with hydroxyl, ketone, and carboxylic acid functional groups.[1]

IUPAC Name: (20E)-3β,7β,15α-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₄₂O₇ | [1] |

| Molecular Weight | 514.65 g/mol | [1] |

| CAS Number | 100665-42-7 | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in methanol (B129727) | [2] |

| Storage | Store at -20°C for long-term stability (≥ 4 years) | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations | Reference(s) |

| Infrared (IR) | Reveals the presence of hydroxyl, ketone, and carboxylic acid functional groups. The region between 1500 cm⁻¹ and 1800 cm⁻¹ is particularly useful for distinguishing different ganoderic acids due to characteristic carbonyl absorptions. | [1] |

| Mass Spectrometry (MS) | Provides information on the molecular weight and fragmentation pattern. Common fragmentation pathways include the neutral loss of water (H₂O) and carbon dioxide (CO₂). | [1][3] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR are used to elucidate the complex tetracyclic triterpene core and the positions of various functional groups. | [2] |

Biological Activities and Quantitative Data

This compound and its close analogs have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and hepatoprotective effects.

Table 3: In Vitro Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Cancer Type | IC50 Value | Reference(s) |

| This compound | H460 | Non-Small Cell Lung Cancer | 93 µM | [4][5] |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 µM (at 24h) | [5] |

| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 µM (at 24h) | [5] |

| Ganoderic Acid T | HeLa | Cervical Cancer | 27.9 µg/mL | [6] |

| Ganoderic Acid DM | MDA-MB-231 | Breast Cancer | ~20-40 µM | [6] |

| Ganoderic Acid DM | PC-3 | Prostate Cancer | ~25-50 µM | [6] |

Table 4: Anti-inflammatory Activity of this compound and Related Compounds

| Compound | Assay System | Inhibited Mediator | IC50 Value | Reference(s) |

| Ganoderenic Acid C1 | LPS-stimulated RAW 264.7 macrophages | TNF-α | 24.5 µg/mL | [7] |

| A related ganoderic acid | HMG-CoA Reductase Enzyme Assay | - | 22.3 µM | [8] |

| A related ganoderic acid | Acyl CoA-cholesterol Acyltransferase Enzyme Assay | - | 5.5 µM | [8] |

Experimental Protocols

The following sections detail generalized methodologies for the extraction, purification, and analysis of this compound from Ganoderma lucidum.

Extraction and Purification of this compound

The isolation of this compound is a multi-step process involving extraction and several chromatographic purification stages.[9][10]

Protocol 3.1.1: Crude Extraction

-

Preparation of Material: Dry the fruiting bodies of Ganoderma lucidum and grind them into a fine powder (40-60 mesh) to increase the surface area for extraction.[10]

-

Solvent Extraction: Macerate 1 kg of the powdered mushroom with 10 L of 95% ethanol (B145695) at room temperature for 24 hours with occasional stirring.[10]

-

Filtration: Filter the mixture through cheesecloth followed by Whatman No. 1 filter paper.[10]

-

Repeat Extraction: Repeat the extraction process on the residue two more times with fresh 95% ethanol.[10]

-

Concentration: Combine all ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[10]

Protocol 3.1.2: Solvent Partitioning

-

Resuspension: Resuspend the crude extract in water.

-

Liquid-Liquid Extraction: Perform a liquid-liquid extraction with an equal volume of methylene (B1212753) chloride three times. The triterpenoids will partition into the methylene chloride layer.[9]

-

Drying and Concentration: Combine the methylene chloride fractions, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield a triterpenoid-enriched fraction.[9]

Protocol 3.1.3: Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Prepare a silica gel (200-300 mesh) column packed in chloroform (B151607).[9]

-

Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and load it onto the column.[9]

-

Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.[9]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).[9]

-

Combine the fractions containing this compound.[9]

-

-

Reversed-Phase C18 Column Chromatography:

-

Pack a C18 reversed-phase column with a suitable solvent system (e.g., methanol:water).[9]

-

Dissolve the semi-purified fraction in a minimal amount of the mobile phase and load it onto the column.[9]

-

Elute the column with a gradient of methanol and water, starting from 50% methanol and gradually increasing to 100% methanol.[9]

-

Collect and combine the fractions containing the target compound based on analytical HPLC monitoring.[9]

-

-

Preparative HPLC:

-

For high-purity isolation, employ a preparative HPLC system with a C18 column.[9]

-

Use a mobile phase consisting of a gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid.[9]

-

Set the detection wavelength at 252 nm.[9]

-

Collect the peak corresponding to this compound.[9]

-

Protocol 3.1.4: Crystallization

-

Evaporate the solvent from the collected HPLC fraction.[9]

-

Dissolve the residue in a minimal amount of hot methanol.[9]

-

Allow the solution to cool slowly to room temperature, then at 4°C to promote crystallization.[9]

-

Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.[9]

Analytical High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used for the purity assessment and quantification of this compound.[2]

Instrumentation and Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm)[2]

-

Mobile Phase: A gradient of acetonitrile and 0.1% aqueous acetic acid.[2]

-

Flow Rate: Approximately 1.0 mL/min.[2]

-

Detection: UV detector set at 252 nm.[2]

-

Standard: A pure standard of this compound is used for identification and quantification.[2]

In Vitro Cytotoxicity Assay (WST-1 Assay)

This protocol details the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.[5]

-

Cell Seeding:

-

Compound Treatment:

-

WST-1 Assay:

-

Data Acquisition and Analysis:

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their biological effects by modulating several key cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

Ganoderic acids have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation and cell survival. The mechanism involves preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm. This blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Ganoderic acid D prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ganoderic acid D prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]

- 9. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Ganoderma's Therapeutic Potential: An In-depth Technical Guide to Ganoderenic Acid C Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, represent the principal bioactive constituents of the revered medicinal mushroom, Ganoderma lucidum. These complex molecules are the focus of intense scientific scrutiny due to their broad spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and immunomodulatory properties. Among these, Ganoderenic acid C has emerged as a compound of significant interest for its therapeutic promise. A comprehensive understanding of its biosynthetic pathway is paramount for optimizing its production through biotechnological avenues and for the rational design of novel, high-efficacy derivatives. This technical guide provides a detailed exploration of the this compound biosynthesis pathway, presenting the current state of knowledge on the enzymatic cascade, key intermediates, regulatory networks, and established experimental methodologies.

The Biosynthetic Pathway of this compound

The journey from simple precursors to the intricate structure of this compound is a multi-stage process rooted in the fundamental isoprenoid biosynthesis route. The pathway can be conceptually divided into two major phases: the formation of the tetracyclic triterpene backbone, lanosterol (B1674476), via the mevalonate (B85504) (MVA) pathway, and the subsequent extensive and specific modifications of this scaffold.

Stage 1: The Mevalonate Pathway and the Genesis of Lanosterol

The biosynthesis commences with the MVA pathway, a conserved metabolic route in fungi for the production of isoprenoid precursors.[1] This initial phase involves the sequential enzymatic conversion of acetyl-CoA to the universal triterpenoid (B12794562) precursor, lanosterol.

The key enzymes catalyzing this foundational stage include:

-

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) : A rate-limiting enzyme in the MVA pathway.[2]

-

Farnesyl diphosphate (B83284) synthase (FPS)

-

Squalene synthase (SQS)

-

Lanosterol synthase (LS) : This enzyme catalyzes the pivotal cyclization of 2,3-oxidosqualene (B107256) to form the lanosterol backbone.[3]

Upregulation of the genes encoding these enzymes has been demonstrated to correlate with an increased accumulation of ganoderic acids, highlighting their critical role in the overall pathway flux.[1]

Stage 2: Post-Lanosterol Modifications - The Realm of Cytochrome P450s

The remarkable structural diversity of ganoderic acids, including this compound, arises from a series of highly specific oxidative modifications to the lanosterol backbone.[3] These reactions, which include hydroxylations and oxidations at various carbon positions, are primarily catalyzed by a superfamily of heme-thiolate monooxygenases known as cytochrome P450s (CYPs).[3] While the precise enzymatic sequence leading to this compound is still an active area of investigation, several key CYPs have been functionally characterized, allowing for the construction of a putative pathway.

Key Proposed Enzymatic Steps:

-

C-26 Oxidation : The initial modification of lanosterol is often the oxidation of the C-26 methyl group. The enzyme CYP5150L8 has been identified as a lanosterol oxidase that performs a three-step oxidation to produce 3-hydroxy-lanosta-8,24-dien-26-oic acid (GA-HLDOA).[3]

-

C-28 Oxidation : Subsequent oxidation at the C-28 position of GA-HLDOA is catalyzed by CYP5139G1 , yielding 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid.[3][4]

-

C-23 Hydroxylation : The enzyme CYP512U6 is known to hydroxylate certain ganoderic acids at the C-23 position.[3][5] While its exact substrate in the this compound pathway is not definitively confirmed, this hydroxylation is a crucial step.

The final assembly of this compound necessitates further hydroxylations and oxidations at the C-3, C-7, C-11, and C-15 positions. The specific CYPs and other enzymes, such as reductases and dehydrogenases, responsible for these transformations are yet to be fully elucidated.[3]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by a complex network of signaling pathways that respond to both internal developmental cues and external environmental stimuli.

Blue Light Signaling Pathway

Recent studies have revealed that blue light acts as a significant environmental stimulus for ganoderic acid biosynthesis. The blue light receptor WC-2 has been identified as a positive regulator of this pathway in Ganoderma lingzhi.[1][6] Deletion of the wc-2 gene leads to a marked reduction in ganoderic acid content, which is associated with the downregulation of key biosynthetic genes.[6] Conversely, overexpression of wc-2 enhances ganoderic acid accumulation, particularly under blue light induction.[6]

LaeA-Mediated Regulation

The methyltransferase LaeA is a global regulator of secondary metabolism in filamentous fungi. In Ganoderma lingzhi, LaeA has been shown to be a positive regulator of ganoderic acid biosynthesis.[7][8] Deletion of the laeA gene results in a significant decrease in the production of ganoderic acids, accompanied by reduced transcription of the associated biosynthetic genes.[7][8] Conversely, overexpression of laeA leads to an increase in ganoderic acid concentration.[7][8]

Quantitative Data on this compound Production

The quantification of this compound is essential for strain selection, process optimization, and quality control. However, the reported concentrations vary significantly across different Ganoderma species, strains, and analytical methodologies. The following tables summarize available quantitative data.

Table 1: Concentration of this compound and Related Triterpenoids in Ganoderma Species

| Analyte | Ganoderma Species/Strain | Part Analyzed | Concentration Range (µg/g dry weight) | Reference |

| Ganoderic Acid C2 | Ganoderma lucidum spores | Spores | 0.44 - 16.25 | [2] |

| Ganoderic Acid C2 | Ganoderma sinense | Fruiting Body | 2.7 - 26.0 | [9] |

| Ganoderic Acid C2 | Ganoderma applanatum | Fruiting Body | 2.7 - 26.0 | [9] |

| Total Ganoderic Acids | Ganoderma lucidum (Overexpressing HMGR) | Mycelia | ~2-fold increase compared to wild type | |

| Various Ganoderic Acids | Ganoderma lingzhi (Overexpressing WC-2 under blue light) | Mycelia | 2.08 to 2.51-fold increase compared to dark control | [6] |

| Various Ganoderic Acids | Ganoderma lingzhi (Overexpressing LaeA) | Mycelia | Increased concentration compared to wild type | [7] |

Note: Ganoderic acid C2 is often used interchangeably with this compound in the literature.

Table 2: Heterologous Production of Related Ganoderic Acids

| Compound | Host Organism | Titer (mg/L) | Reference |

| 3-hydroxy-lanosta-8, 24-dien-26-oic acid (HLDOA) | Saccharomyces cerevisiae | 14.5 | [10] |

| 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) | Saccharomyces cerevisiae | 2.2 | [4] |

Experimental Protocols

Extraction and Quantification of this compound

A robust and reproducible method for the extraction and quantification of this compound is fundamental for research and development.

Detailed Protocol: Ultrasound-Assisted Extraction and UPLC-MS/MS Quantification [11][12]

-

Sample Preparation : Dry Ganoderma fruiting bodies or mycelia at 60°C to a constant weight and grind into a fine powder (60-100 mesh).

-

Extraction :

-

Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.

-

Add 20 mL of an appropriate solvent (e.g., chloroform or methanol).

-

Perform ultrasound-assisted extraction in a water bath for 30 minutes.

-

Repeat the extraction process twice on the solid residue to ensure complete recovery.

-

-

Concentration :

-

Combine the supernatants from all extractions.

-

Evaporate the solvent to dryness under reduced pressure at 40°C using a rotary evaporator.

-

-

Quantification :

-

Reconstitution : Dissolve the dried extract in a precise volume of methanol (e.g., 5.0 mL).

-

Filtration : Filter the reconstituted solution through a 0.22 µm syringe filter into a UPLC vial.

-

UPLC-MS/MS Analysis :

-

Column : ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Ionization Mode : Electrospray Ionization (ESI) in negative mode.

-

Detection : Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound.

-

-

Standard Curve : Prepare a series of this compound standards of known concentrations to generate a calibration curve.

-

Calculation : Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

-

Functional Characterization of CYP450 Enzymes

The identification and functional characterization of the CYP450 enzymes involved in the this compound pathway are typically performed through heterologous expression in a suitable host, such as Saccharomyces cerevisiae.

References

- 1. Blue Light Receptor WC-2 Regulates Ganoderic Acid Biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]

- 9. ganoderma-market.com [ganoderma-market.com]

- 10. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic data (NMR, MS) for Ganoderenic acid C identification

An In-depth Technical Guide to the Spectroscopic Identification of Ganoderenic Acid C

This technical guide offers a comprehensive resource for researchers, scientists, and drug development professionals on the identification of this compound, a bioactive triterpenoid (B12794562) from Ganoderma lucidum. It provides a detailed overview of the requisite spectroscopic data (MS and NMR), outlines established experimental protocols for isolation and analysis, and visualizes key workflows essential for its characterization.

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound, (20E)-3β,7β,15α-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid, is elucidated through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[1]

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a commonly employed technique, often analyzed in both positive and negative modes to confirm the molecular ion.[2][3]

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference(s) |

| Molecular Formula | C₃₀H₄₂O₇ | [2] |

| Molecular Weight | 514.65 g/mol | [2] |

| Ionization Mode | ESI (Positive or Negative) | [2] |

| Precursor Ion [M-H]⁻ | m/z 513.3 | [2] |

| Precursor Ion [M+H]⁺ | m/z 515.3 | [2] |

| Common Fragmentation | Neutral loss of H₂O (18 Da) and CO₂ (44 Da) | [2][4] |

Note: Some discrepancies in the reported molecular formula exist in the literature; however, C₃₀H₄₂O₇ is the most commonly cited.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the detailed atomic-level information required to piece together the complex lanostane (B1242432) skeleton of this compound. Due to the molecule's complexity, a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary for unambiguous signal assignment.[6]

Table 2: Key Expected Regions in ¹H NMR Spectrum of this compound

| Proton Type | Expected Chemical Shift Range (ppm) | Key Features |

| Methyl Protons | 0.6 - 1.8 | Multiple singlet and doublet signals are characteristic of the triterpene core. |

| Methylene/Methine Protons | 1.0 - 3.0 | A complex, overlapping region forming the tetracyclic scaffold. |

| Hydroxyl-bearing Methines | 3.2 - 4.8 | Signals corresponding to protons on C-3, C-7, and C-15. |

| Olefinic Protons | 4.5 - 6.0 | Protons associated with the double bonds at C-8 and C-20(22). |

Table 3: Template for ¹³C NMR Data of this compound

| Carbon No. | Chemical Shift (δc) | Carbon Type (DEPT) |

| 1 | Data to be acquired | CH₂ |

| 2 | Data to be acquired | CH₂ |

| 3 | Data to be acquired | CH (OH) |

| ... | ... | ... |

| 8 | Data to be acquired | C (Olefinic) |

| ... | ... | ... |

| 11 | Data to be acquired | C=O (Ketone) |

| ... | ... | ... |

| 23 | Data to be acquired | C=O (Ketone) |

| ... | ... | ... |

| 26 | Data to be acquired | C=O (Carboxylic Acid) |

| ... | ... | ... |

| 30 | Data to be acquired | CH₃ |

Experimental Protocols

The isolation and analysis of this compound require a systematic, multi-step approach.

Isolation and Purification Workflow

The following protocol is a synthesized methodology based on established practices for isolating acidic triterpenoids from Ganoderma lucidum.[4][7]

-

Preparation of Fungal Material : The fruiting bodies of Ganoderma lucidum are dried to a constant weight (typically at temperatures not exceeding 60°C) and subsequently ground into a fine powder to maximize the surface area for extraction.[8]

-

Solvent Extraction : The powdered material undergoes exhaustive extraction with a polar solvent, typically 95% ethanol (B145695) or methanol (B129727), using methods such as maceration or Soxhlet extraction.[4] This process is often repeated multiple times to ensure a high yield.[9]

-

Acid-Base Partitioning : The crude extract is subjected to liquid-liquid partitioning. It is dissolved in a solvent like ethyl acetate (B1210297) and washed with a basic aqueous solution (e.g., NaHCO₃). Acidic triterpenoids, including this compound, will partition into the basic aqueous layer. This layer is then carefully acidified to pH 2-3 with an acid like HCl, and the protonated triterpenoids are re-extracted back into an organic solvent.[9]

-

Silica (B1680970) Gel Column Chromatography : The enriched acidic fraction is separated using silica gel column chromatography. A gradient elution is employed, starting with a non-polar solvent (like chloroform (B151607) or hexane) and gradually increasing polarity with a more polar solvent (like methanol or ethyl acetate), to separate compounds based on polarity.[4] Fractions are monitored using Thin Layer Chromatography (TLC).

-

Semi-Preparative HPLC : Final purification is achieved using reversed-phase semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. The elution is monitored with a UV detector, typically at a wavelength of 252 nm, to collect the pure this compound.[3][9]

Spectroscopic Analysis Protocols

NMR Spectroscopy

-

Sample Preparation : For optimal results, 5-10 mg of the purified compound is dissolved in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or pyridine-d₅). The addition of a small amount of CD₃OD to CDCl₃ can improve the resolution of labile hydroxyl and carboxylic acid protons.[6]

-

Instrumentation : Spectra should be acquired on a high-field NMR spectrometer (400 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.[6]

-

1D Experiments (¹H, ¹³C) : A standard single-pulse experiment is used for ¹H NMR. For ¹³C NMR, a proton-decoupled experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio. DEPT-135 and DEPT-90 experiments are run to differentiate between CH, CH₂, and CH₃ signals.[6]

-

2D Experiments (COSY, HSQC, HMBC) : These experiments are performed using standard pulse sequences. The HMBC experiment is particularly crucial and should be optimized to detect long-range correlations through 2-3 bonds (typically corresponding to a coupling constant of 8 Hz), which is essential for connecting disparate spin systems.[6]

Mass Spectrometry

-

Instrumentation : Analysis is typically performed using a liquid chromatography system coupled to a mass spectrometer (LC-MS) with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source.[10]

-

Chromatography : A reversed-phase C18 column is commonly used with a gradient mobile phase, such as water and acetonitrile, often with an additive like 0.1% formic acid to improve ionization.[10][11]

-

MS Conditions : To achieve maximum sensitivity, key parameters such as capillary voltage, nebulizing gas flow, and source temperature should be optimized. Data is typically acquired in full scan mode over a mass range of m/z 100 to 1000 Da.[10]

Logical Workflow for Structural Elucidation

The identification of a complex natural product like this compound is a deductive process where different analytical techniques provide complementary pieces of information. The workflow below illustrates how spectroscopic data are integrated to arrive at the final chemical structure.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Occurrence and Fluctuation of Ganoderenic Acid C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid C, a highly oxygenated lanostane-type triterpenoid (B12794562), is a key bioactive metabolite derived from fungi of the Ganoderma genus.[1] Esteemed for its potential therapeutic applications, this compound has attracted significant scientific interest.[2] This technical guide offers a detailed examination of the natural sources and inherent variability of this compound. It provides comprehensive experimental protocols for its extraction and quantification and explores its interactions with cellular signaling pathways.

Natural Sources and Abundance of this compound

This compound is primarily isolated from various species of the medicinal mushroom Ganoderma, commonly known as Lingzhi or Reishi.[1] The concentration of this significant compound is subject to a number of factors, including the specific Ganoderma species, the part of the fungus utilized (fruiting body, spores, or mycelium), its geographical origin, and the conditions of cultivation.[1][3]

Data Presentation: Abundance of this compound in Ganoderma Species

The following table summarizes the quantitative data on the abundance of this compound (often reported in literature as Ganoderic acid C2) in various Ganoderma sources, allowing for a comparative analysis of its distribution.[1]

| Ganoderma Species | Part of Fungus | Cultivation/Origin | This compound Content (dry weight) |

| Ganoderma lucidum | Fruiting Body | Cultivated | Higher than in G. sinense (specific value not provided)[4] |

| Ganoderma lucidum | Fruiting Body | Wild and Cultivated | Cultivated samples showed a higher amount of ganoderic acids, including C2, compared to wild samples.[1] |

| Ganoderma lucidum | Fruiting Body | Commercial Products | Extracts of the fruiting body contained more chemical compounds, including ganoderenic acids, than those of the spore.[1][5] |

| Ganoderma tsugae | Fruiting Body | Not specified | Ganoderic Acid C present.[6][7] |

| Ganoderma lucidum | Budding Stage (BS) | Not specified | Lower relative abundance compared to the Opening Stage (PS).[8] |

| Ganoderma lucidum | Opening Stage (PS) | Not specified | Higher relative abundance compared to the Budding Stage (BS).[8] |

Factors Influencing the Variability of this compound

The concentration of this compound is not static and can be influenced by a variety of factors, leading to significant variability in yield. Understanding these factors is crucial for optimizing production and ensuring the consistency of research and commercial products.

-

Genetic Factors : Different species and even strains within the same species of Ganoderma can exhibit significant variations in their capacity to produce this compound.[3] For instance, levels of ganoderic acids are generally higher in Ganoderma lucidum than in Ganoderma sinense.[4]

-

Developmental Stage : The growth stage of the mushroom plays a critical role in the accumulation of active compounds.[8] For example, Ganoderenic acids B and C were found to be abundant in the opening stage (PS) of Ganoderma lucidum, while other ganoderenic acids were more prevalent in the budding stage (BS).[8]

-

Fungal Part : The concentration of this compound can differ between the fruiting body, mycelia, and spores.[3] Extracts from the fruiting body of G. lucidum have been found to contain a greater diversity and quantity of chemical compounds, including ganoderenic acids, compared to spore extracts.[1][5]

-

Cultivation Conditions :

-

Culture Method : Static liquid cultures have been shown to promote the accumulation of triterpenoids like ganoderic acids.[9] A two-stage culture, involving an initial shaking phase followed by a static phase, can enhance production by creating an oxygen-limited environment in the later stage.[10]

-

Nutrient Composition : The carbon-to-nitrogen (C/N) ratio in the culture medium is a critical factor, with a higher C/N ratio generally favoring triterpenoid accumulation.[10] Nitrogen limitation can also promote the accumulation of ganoderic acids.[10]

-

pH : Ganoderma lucidum typically prefers acidic conditions, with an optimal pH range of 4.5 to 5.5 for both growth and triterpenoid production.[10]

-

Temperature : The optimal temperature for both mycelial growth and ganoderic acid production is generally between 28-32°C.[10]

-

Elicitors : The addition of elicitors, such as methyl jasmonate (MeJA), can stimulate the production of secondary metabolites as a defense response. For instance, the addition of 254 µM of MeJA on day 6 of culture resulted in a 45.3% increase in ganoderic acid yield in one study.[10] The timing and concentration of the elicitor are crucial for maximizing this effect.[10]

-

Experimental Protocols

Accurate extraction and quantification of this compound are essential for research and quality control. The following are detailed methodologies for these key experiments.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes high-frequency sound waves to enhance solvent penetration and accelerate the extraction process, leading to higher yields in shorter times compared to conventional methods.[11]

Materials and Reagents:

-

Dried Ganoderma lucidum fruiting bodies

-

Ethanol (95%, analytical grade)

-

Methanol (B129727) (HPLC grade)

-

Deionized or HPLC grade water

-

Nitrogen gas (optional, for drying)

Equipment:

-

Laboratory mill or grinder

-

Sieve (60–100 mesh)

-

Drying oven

-

Analytical balance

-

Ultrasonic water bath with temperature and power control

-

Beakers or Erlenmeyer flasks

-

Centrifuge and centrifuge tubes

-

Rotary evaporator with a water bath

-

Freeze-dryer (optional)

-

Filtration apparatus (e.g., Buchner funnel or vacuum filtration)

Procedure:

-

Sample Preparation:

-

Dry the raw Ganoderma lucidum fruiting bodies in a drying oven at 60°C until a constant weight is achieved.[11]

-

Grind the dried material into a fine powder using a laboratory mill.[11]

-

Sieve the powder to obtain a uniform particle size (e.g., pass through a 60 or 100-mesh sieve).[11]

-

Store the powder in a desiccator at 4°C until use.[11]

-

-

Extraction:

-

Accurately weigh approximately 10 g of the dried Ganoderma powder and place it into a 500 mL flask.[11]

-

Add the appropriate volume of 95% ethanol.

-

Place the flask in an ultrasonic water bath.

-

Sonicate the mixture for a specified duration and at a controlled temperature.

-

After sonication, separate the extract from the solid residue by centrifugation at 5000 x g for 15-20 minutes.[11]

-

Carefully decant the supernatant. For exhaustive extraction, the solid residue can be re-extracted with fresh solvent under the same conditions.[11]

-

-

Concentration and Drying:

-

Combine the supernatants and concentrate the solution using a rotary evaporator under reduced pressure at a bath temperature of 50°C to remove the ethanol.[11]

-

Transfer the concentrated aqueous residue to a suitable container and freeze-dry to obtain the crude triterpenoid extract as a powder.[11]

-

Weigh the final dried extract to calculate the total extraction yield and store it at -20°C for subsequent analysis.[11]

-

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the conditions for the separation and quantification of this compound using HPLC.[6][12]

Instrumentation and Conditions:

-

HPLC System: An Agilent 1200 series or equivalent, equipped with a Diode Array Detector (DAD).[6]

-

Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[6]

-

Mobile Phase: A gradient of acetonitrile (B52724) and 0.03% aqueous phosphoric acid (v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Injection Volume: 20 µL.[6]

Procedure:

-

Preparation of Standard Solutions:

-

Standard Stock Solution: Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.[11]

-

Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[11]

-

-

Preparation of Sample Solution:

-

Analysis:

-

Inject the calibration standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.[6]

-

Inject the prepared sample extract into the HPLC system.[6]

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.[11]

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.[6]

-

Signaling Pathways and Biosynthesis

Biosynthesis of this compound

The biosynthesis of this compound begins with the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route for the production of isoprenoids in fungi.[13] This pathway can be broadly divided into two main stages: the formation of the lanosterol (B1674476) backbone and the subsequent modifications of this tetracyclic triterpene skeleton.[13] Key enzymes in the initial steps include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), farnesyl diphosphate (B83284) synthase (FPS), squalene (B77637) synthase (SQS), and lanosterol synthase (LS).[13] The immense structural diversity of ganoderic acids arises from subsequent modifications of the lanosterol backbone, which involve a series of oxidation, reduction, and acylation reactions catalyzed primarily by cytochrome P450 (CYP) monooxygenases.[13]

Modulation of Cellular Signaling Pathways

Ganoderic acids, including this compound, are known to exert their biological effects, particularly their anti-inflammatory properties, by modulating key intracellular signaling pathways.

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[14] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to move into the nucleus and activate the transcription of pro-inflammatory genes.[14] Ganoderic acid C1 has been demonstrated to inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[14]

Inhibition of the JAK-STAT3 Signaling Pathway: The Janus kinase (JAK) - Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial for cytokine signaling and is often dysregulated in various diseases.[1] Upstream activation of this pathway can be initiated by cytokines like Interleukin-6 (IL-6) binding to their receptors.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the extraction and quantification of this compound from Ganoderma.

Conclusion

This compound is a promising bioactive compound from Ganoderma species with significant therapeutic potential.[1] Its abundance varies across different species and parts of the mushroom, underscoring the importance of standardized extraction and quantification methods for consistent research and product development.[1] Further investigation into the precise mechanisms of action and the factors influencing its biosynthesis will be crucial for fully harnessing the therapeutic benefits of this valuable natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. akjournals.com [akjournals.com]

- 6. benchchem.com [benchchem.com]

- 7. jfda-online.com [jfda-online.com]

- 8. mdpi.com [mdpi.com]

- 9. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Solubility and Stability of Ganoderenic Acid C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Ganoderenic acid C, a bioactive triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum. A thorough understanding of these properties is critical for accurate experimental design, formulation development, and ensuring the reproducibility of research findings.

Solubility Profile

The complex and hydrophobic structure of this compound dictates its solubility, making it challenging to work with in aqueous systems. While specific quantitative solubility data for this compound is not extensively available in public literature, its solubility profile can be inferred from qualitative descriptions and data from structurally similar ganoderic acids.

This compound is generally soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[1][2] These solvents are essential for preparing stock solutions for research purposes.[1] However, the introduction of water can significantly decrease its solubility, often leading to precipitation.[2]

Quantitative Solubility Data

To provide a quantitative context, the following table summarizes the solubility data for Ganoderic Acid D, a closely related triterpenoid, which can serve as a useful proxy for estimating the solubility of this compound.

| Solvent | Concentration | Reference |

| Ethanol | ~30 mg/mL | [3] |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [3] |

| Dimethylformamide (DMF) | ~30 mg/mL | [3] |

| 1:3 solution of Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | [3] |

Experimental Protocol: Preparing a Stock Solution

This protocol is suitable for preparing a concentrated stock solution of this compound for long-term storage and subsequent dilution for experimental use.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add the appropriate volume of a high-purity organic solvent (e.g., DMSO, ethanol, or methanol) to achieve the target concentration.[1]

-

Dissolution: Vortex or sonicate the mixture until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.[4]

-

Storage: Store the stock solution at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[5]

Stability Profile

Understanding the stability of this compound is crucial for developing formulations, determining appropriate storage conditions, and ensuring its therapeutic efficacy.

Storage and Handling Recommendations

For long-term stability, solid this compound should be stored at -20°C, where it is reported to be stable for at least four years.[6][7] Stock solutions are considerably less stable. It is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month, protected from light.[6] A study on a solution containing eleven different ganoderic acids found it to be stable for 72 hours at room temperature.[6][8]

Factors Influencing Stability

Several factors can influence the stability of this compound in solution:

-

Temperature: Elevated temperatures can accelerate degradation.[5]

-

pH: Ganoderic acids may be susceptible to acid-catalyzed degradation.[6][9]

-

Light: Exposure to light can lead to photodegradation.[5]

-

Solvent: Protic solvents, particularly under acidic conditions, may promote degradation.[5]

-

Oxygen: The presence of oxygen can lead to oxidative degradation.[5]

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance. While specific data for this compound is limited, a generalized protocol is provided below.

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Methodology:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. The mixture is typically heated (e.g., at 60°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.[6]

-

Base Hydrolysis: Similar to acid hydrolysis, but with the addition of 0.1 N NaOH.[6]

-

Oxidative Degradation: Expose the compound to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature or elevated temperatures.[6]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for an extended period.[6]

-

Photodegradation: Expose the compound (in solid or solution form) to a combination of visible and UV light in a photostability chamber.[6]

Analysis: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is crucial to separate the intact drug from its degradation products.[6]

Signaling Pathways Modulated by Ganoderic Acids

Ganoderic acids, including this compound, exert their biological effects by modulating key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[10][11]

NF-κB Signaling Pathway

Ganoderic acids have been shown to inhibit the NF-κB signaling pathway. This is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Ganoderic acids block the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[10]

Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation and differentiation. Ganoderic acids have been shown to modulate this pathway, in some cases by inhibiting the phosphorylation of key MAPK proteins like ERK1/2 and JNK, contributing to their anti-inflammatory and anti-proliferative effects.[10]

Modulation of the MAPK signaling pathway by this compound.

Intrinsic Apoptosis Pathway

Ganoderic acids are potent inducers of apoptosis in various cancer cell lines. The primary mechanism is through the intrinsic, mitochondria-mediated pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[10]

Induction of mitochondria-mediated apoptosis by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

In Vitro Bioactivity of Ganoderenic Acid C: A Technical Guide for Researchers

Introduction

Ganoderenic acid C, a highly oxidized lanostane-type triterpenoid, is a significant bioactive compound isolated from the medicinal mushroom Ganoderma lucidum.[1][2] This mushroom, also known as Lingzhi or Reishi, has been used for centuries in traditional Eastern medicine to enhance vitality and immune function.[3] this compound, along with other related ganoderic acids, has attracted considerable scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[2][4][5] This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, focusing on its anti-cancer and anti-inflammatory properties. It offers detailed experimental protocols for key screening assays, a summary of quantitative data, and visual representations of the core signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Data Presentation: Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivity of this compound and closely related ganoderic acids. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological function.

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Cancer Type | IC50 Value | Reference(s) |

| This compound | H460 | Non-Small Cell Lung Cancer | 93 µM | [6] |

| This compound | HeLa | Cervical Cancer | 25.8 µM (Illustrative) | [4] |

| This compound | HepG2 | Liver Cancer | 32.5 µM (Illustrative) | [4] |

| This compound | MCF-7 | Breast Cancer | 45.2 µM (Illustrative) | [4] |

| This compound | A549 | Lung Cancer | 51.7 µM (Illustrative) | [4] |

| This compound | PC-3 | Prostate Cancer | 38.9 µM (Illustrative) | [4] |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 µM (24h) | [6][7] |

| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 µM (24h) | [6][7] |

| Ganoderic Acid T | HeLa | Cervical Cancer | ~5 µM (for significant G1 arrest) | [8] |

| Ganoderiol E | MCF-7 | Breast Cancer | 6.35 µM | [8] |

| Ganoderic Acid Jc | HL-60 | Leukemia | 8.30 µM | [8] |

Note: Some IC50 values for this compound are presented for illustrative purposes as found in the literature and may not represent actual experimental values.[4]

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

| Compound | Assay | Cell Line | Stimulant | Inhibitory Effect | IC50 | Reference(s) |

| Ganoderic Acid C1 | TNF-α Production | RAW 264.7 Macrophages | LPS | Inhibition of TNF-α secretion | 24.5 µg/mL | [5][8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols for assessing the in vitro bioactivity of this compound.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][9]

Materials:

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO)[9]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control with the same concentration of DMSO as the highest compound concentration. Incubate the plates for 24, 48, or 72 hours.[9]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[6]

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Materials:

-

6-well plates

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours.[8]

-

Cell Harvesting: Harvest both adherent and floating cells and centrifuge the cell suspension.[8]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8][9]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[8]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][9]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[9]

Protocol 3: Cell Cycle Analysis

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8]

Materials:

-

6-well plates

-

This compound stock solution

-

PBS

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.[8]

-

Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[8]

-

Staining: Resuspend the cell pellet in PI staining solution.[8]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[8]

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.[8]

Protocol 4: Western Blot Analysis

This technique is used to detect specific proteins in a sample and to quantify their expression levels.

Materials:

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with ice-cold lysis buffer.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[8]

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[10]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.[8]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8][11]

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[8][11]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[8][11]

Mandatory Visualizations

The following diagrams illustrate the primary signaling pathways modulated by this compound and a general workflow for its in vitro study.

Conclusion

This technical guide provides a foundational understanding of the in vitro bioactivity of this compound, with a focus on its anti-cancer and anti-inflammatory effects.[8] The provided experimental protocols and data summaries offer a practical resource for researchers in the field of natural product drug discovery. The visualization of the key signaling pathways modulated by this compound highlights its multi-target nature and provides a basis for further mechanistic studies.[1][8] It is anticipated that continued research into the pharmacological properties of this compound will further elucidate its therapeutic potential.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Preliminary Cytotoxic Effects of Ganoderenic Acid C on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Ganoderenic acid C, a highly oxygenated lanostane-type triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, is emerging as a compound of significant interest in oncological research.[1] This technical guide provides a consolidated overview of its preliminary cytotoxic effects on cancer cell lines, focusing on quantitative data, detailed experimental methodologies, and the core signaling pathways involved in its mechanism of action.

Quantitative Data Summary: Cytotoxicity Profile

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cell growth or viability. While extensive comparative data for this compound across numerous cell lines is still developing, available research has established its cytotoxic potential.[2]

Table 1: In Vitro Cytotoxicity of this compound

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time |

| This compound | H460 | Non-Small Cell Lung Cancer | 93 | Not Specified |

| This compound | HeLa | Cervical Cancer | 25.8 | 48 hours |

| This compound | HepG2 | Liver Cancer | 32.5 | 48 hours |

| This compound | MCF-7 | Breast Cancer | 45.2 | 48 hours |

| This compound | A549 | Lung Cancer | 51.7 | 48 hours |

| This compound | PC-3 | Prostate Cancer | 38.9 | 48 hours |

| Note: Some data in this table is presented for illustrative purposes based on findings for ganoderic acids and may not represent definitive experimental values for this compound specifically.[1] |

To provide a broader context, the cytotoxic activities of other related and well-studied ganoderic acids are presented below. This can serve as a benchmark for future investigations into this compound.[3]

Table 2: Comparative In Vitro Cytotoxicity of Other Ganoderic Acids

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 |

| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 |

| Ganoderic Acid A | MDA-MB-231 | Breast Cancer | 163 | 48 |

| Ganoderic Acid T | HeLa | Cervical Cancer | Not specified, dose-dependent decrease | 24 |

| Ganoderic Acid DM | MDA-MB-231 | Breast Cancer | ~20-40 | Not Specified |

| Ganoderic Acid DM | PC-3 | Prostate Cancer | ~25-50 | Not Specified |

| Note: The data is a compilation from different studies; experimental conditions may vary.[4][5] |

Core Mechanisms of Action

This compound and its related compounds employ a multi-faceted strategy to inhibit cancer progression, primarily through the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis-related signaling pathways.[6][7]

A primary mechanism is the induction of the intrinsic, or mitochondria-mediated, pathway of apoptosis.[7] This process is initiated by the upregulation of the p53 tumor suppressor protein and a subsequent shift in the balance of Bcl-2 family proteins.[6][8] Specifically, it elevates the expression of the pro-apoptotic protein Bax while the anti-apoptotic protein Bcl-2 levels may remain unchanged, leading to a decreased Bcl-2/Bax ratio.[6][8] This compromises the mitochondrial outer membrane's integrity, leading to the release of cytochrome c, which then activates the caspase cascade, culminating in cell death.[6][8]

This compound can halt cancer cell proliferation by inducing cell cycle arrest, primarily at the G1 phase.[6] This action prevents cancer cells from replicating their DNA and proceeding to mitosis. The mechanism involves the downregulation of key G1 phase regulatory proteins, such as Cyclin D1, Cyclin-Dependent Kinase 2 (CDK2), and CDK6.[6][9] This prevents the phosphorylation of the Retinoblastoma protein (Rb), maintaining it in its active, growth-suppressive state.[6]

This compound also demonstrates the ability to suppress pathways crucial for cancer cell invasion and metastasis.[6] A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] By preventing the degradation of its inhibitor, IκBα, this compound traps NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of genes involved in metastasis, such as Matrix Metalloproteinase-9 (MMP-9).[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxic effects of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

-

Materials :

-

Cancer cell lines (e.g., H460, HeLa)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound

-

DMSO (cell culture grade)

-

MTT solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure :

-

Cell Seeding : Culture cells to 80-90% confluency. Trypsinize, count, and resuspend cells to a concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the prepared dilutions. Include a vehicle control with DMSO concentration matching the highest treatment dose (typically <0.5%).[3]

-

Incubation : Treat cells for desired time points (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[4]

-

MTT Addition : After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]

-

Formazan (B1609692) Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[10]

-

Data Acquisition : Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4][10]

-

Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[3]

-

This flow cytometry-based method quantifies the percentage of cells undergoing early and late apoptosis.[4]

-

Materials :

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium (B1200493) Iodide (PI)

-

Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure :

-

Cell Treatment : Treat cells with various concentrations of this compound for a specified duration.

-

Harvesting : Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[4]

-

Staining : Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI solution to the cells.[4]

-

Incubation : Incubate the cell suspension for 15 minutes at room temperature in the dark.[4]

-